10-Undecenylphosphonic acid
Overview
Description
10-Undecenylphosphonic acid is an organophosphorus compound with the molecular formula C11H23O3P. It is characterized by the presence of a phosphonic acid group attached to an undecenyl chain. This compound is known for its applications as a coupling agent and promoter for vinyl-addition reactions .
Mechanism of Action
Target of Action
It’s known that this compound is a coupling agent that specifically reacts with azide functions .
Mode of Action
10-Undecenylphosphonic acid interacts with its targets through a process known as “Click Chemistry”. This involves the formation of a 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition . This reaction is highly selective and efficient, making it a valuable tool in chemical synthesis and drug discovery.
Biochemical Analysis
Biochemical Properties
10-Undecenylphosphonic acid is known to react with azide functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition . This suggests that it can interact with enzymes, proteins, and other biomolecules that contain azide functions .
Cellular Effects
Given its biochemical properties, it is plausible that it could influence cell function by interacting with azide-containing biomolecules .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with azide functions to form 1,2,3-triazoles .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known to have a shelf life of three years under recommended conditions .
Metabolic Pathways
Given its ability to form 1,2,3-triazoles with azide functions, it may interact with enzymes or cofactors involved in azide metabolism .
Transport and Distribution
Given its biochemical properties, it may interact with transporters or binding proteins that recognize its structural features .
Subcellular Localization
Given its biochemical properties, it may localize to regions of the cell where azide-containing biomolecules are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Undecenylphosphonic acid can be synthesized through various methods. One common approach involves the reaction of 10-undecenyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 10-Undecenylphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acids.
Scientific Research Applications
10-Undecenylphosphonic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
10-Undecynylphosphonic acid: Similar in structure but contains a triple bond instead of a double bond.
12-Phosphonododecylphosphonic acid: Contains an additional carbon in the alkyl chain.
11-Methacryloyloxyundecylphosphonic acid: Contains a methacryloyloxy group, making it suitable for polymerization reactions.
Uniqueness: 10-Undecenylphosphonic acid is unique due to its specific structure, which allows it to act as an effective coupling agent for vinyl-addition reactions. Its ability to form stable bonds with various substrates makes it highly valuable in both research and industrial applications .
Properties
IUPAC Name |
undec-10-enylphosphonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O3P/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJBCYGYPMSTBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCP(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620576 | |
Record name | Undec-10-en-1-ylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867258-92-2 | |
Record name | Undec-10-en-1-ylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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